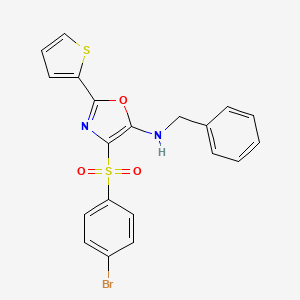

![molecular formula C20H21Cl2N3O3S B6487077 methyl 4-[(6-chloro-1,3-benzothiazol-2-yl)[2-(dimethylamino)ethyl]carbamoyl]benzoate hydrochloride CAS No. 1216607-84-9](/img/structure/B6487077.png)

methyl 4-[(6-chloro-1,3-benzothiazol-2-yl)[2-(dimethylamino)ethyl]carbamoyl]benzoate hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 4-[(6-chloro-1,3-benzothiazol-2-yl)[2-(dimethylamino)ethyl]carbamoyl]benzoate hydrochloride” is a compound that is part of the benzothiazole family . Benzothiazoles have been highlighted for their synthetic developments and their in vitro and in vivo activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzothiazole core structure. The benzothiazole core is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. The specific reactions would depend on the functional groups present in the derivative. For instance, benzothiazoles can undergo reactions such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 4-[(6-chloro-1,3-benzothiazol-2-yl)[2-(dimethylamino)ethyl]carbamoyl]benzoate hydrochloride” would depend on its specific structure. For instance, one of the synthesized compounds was found to be a white solid with a yield of 85.6% .科学研究应用

Suzuki–Miyaura Coupling

Methyl 4-[(6-chloro-1,3-benzothiazol-2-yl)[2-(dimethylamino)ethyl]carbamoyl]benzoate hydrochloride: serves as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, and it has widespread applications in organic synthesis. Key features of SM coupling include mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. The compound’s rapid transmetalation with palladium(II) complexes contributes to its success in this context .

Anti-Inflammatory and Analgesic Activities

Derivatives of benzothiazole, including those based on the structure of our compound, have been synthesized and evaluated for their pharmacological properties. These derivatives exhibit anti-inflammatory and analgesic activities, making them potential candidates for drug development .

Anti-Ulcerogenic Properties

Studies have explored the anti-ulcerogenic effects of benzothiazole derivatives. While specific data on our compound are limited, its structural features suggest potential gastroprotective properties. Further investigation is warranted to validate this application .

Lipid Peroxidation Inhibition

Lipid peroxidation contributes to oxidative stress and cellular damage. Some benzothiazole derivatives, including our compound, have demonstrated inhibitory effects on lipid peroxidation. These findings highlight their potential as antioxidants and cytoprotective agents .

Antibacterial Activity

Although not directly studied for our compound, related thiazole derivatives have shown promising antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. Further research could explore the antibacterial potential of our specific compound .

Photochemical Reactions

While not a traditional application, the presence of benzothiazole and its substituents suggests that our compound could participate in photochemical reactions. For instance, photoexcitation and reductive quenching of certain metal complexes may generate reactive intermediates with interesting reactivity profiles .

作用机制

Target of Action

Benzothiazole derivatives have been found to exhibit potent inhibitory activity againstMycobacterium tuberculosis . The target of these compounds is often the enzyme DprE1 , which is essential for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall .

Mode of Action

Benzothiazole derivatives generally interact with their targets, such as dpre1, leading to the inhibition of the enzyme’s function . This inhibition disrupts the biosynthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall and leading to the death of the bacteria .

Biochemical Pathways

The compound likely affects the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis. By inhibiting the enzyme DprE1, the compound disrupts the production of arabinogalactan, a crucial component of the mycobacterial cell wall . The downstream effects of this disruption include compromised cell wall integrity and eventual bacterial death .

Pharmacokinetics

The pharmacokinetics of benzothiazole derivatives are generally influenced by their chemical structure, which can affect their bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action likely involve the disruption of cell wall biosynthesis in Mycobacterium tuberculosis, leading to compromised cell wall integrity and bacterial death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . .

属性

IUPAC Name |

methyl 4-[(6-chloro-1,3-benzothiazol-2-yl)-[2-(dimethylamino)ethyl]carbamoyl]benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3S.ClH/c1-23(2)10-11-24(20-22-16-9-8-15(21)12-17(16)28-20)18(25)13-4-6-14(7-5-13)19(26)27-3;/h4-9,12H,10-11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOVWJNRRNTUOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B6486994.png)

![9-(2-methoxyphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6487002.png)

![3-[(2-chlorophenyl)methyl]-9-(2-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6487009.png)

![N-(3,4-dimethoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B6487023.png)

![4-benzoyl-N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B6487035.png)

![N-[2-(dimethylamino)ethyl]-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B6487046.png)

![3-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide hydrochloride](/img/structure/B6487054.png)

![N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B6487057.png)

![N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B6487064.png)

![N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B6487074.png)

![4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B6487075.png)

![N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide hydrochloride](/img/structure/B6487084.png)

![N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide hydrochloride](/img/structure/B6487087.png)